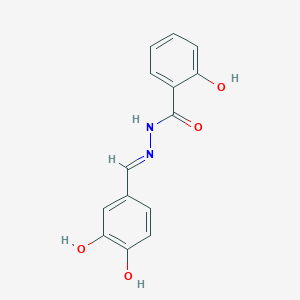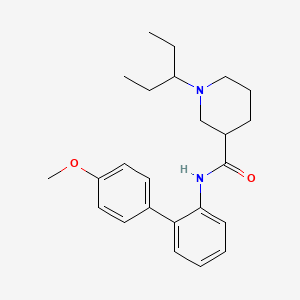![molecular formula C16H17N3O6S2 B6063365 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as NPPB, is a chemical compound widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to be an effective inhibitor of calcium-activated chloride channels, which are involved in a variety of physiological processes such as smooth muscle contraction, fluid secretion, and neuronal excitability. 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been used to study the role of chloride channels in cancer cell migration and invasion, as well as in the regulation of ion transport in the kidney.
Mechanism of Action
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine acts as an inhibitor of calcium-activated chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to an increase in intracellular calcium, thus reducing chloride ion transport across the cell membrane. The mechanism of action of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been studied extensively using electrophysiological techniques and molecular modeling.
Biochemical and Physiological Effects:
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its role as a calcium-activated chloride channel inhibitor, 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of other ion channels, including potassium channels and sodium channels. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines in immune cells.
Advantages and Limitations for Lab Experiments
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a valuable tool for studying various biological processes due to its specificity and potency as an inhibitor of calcium-activated chloride channels. However, there are some limitations to its use in lab experiments. 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be toxic to cells at high concentrations, and its effects on other ion channels can complicate data interpretation. Additionally, the synthesis of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be complex and time-consuming, which may limit its availability for some researchers.
Future Directions
There are many potential future directions for research involving 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. One area of interest is the role of calcium-activated chloride channels in cancer progression, and the potential for 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine to be used as a therapeutic agent for cancer treatment. Another area of interest is the development of new compounds based on the structure of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, which may have improved specificity and potency as inhibitors of calcium-activated chloride channels. Additionally, further studies are needed to elucidate the effects of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine on other ion channels and its potential as an anti-inflammatory agent.
Synthesis Methods
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be synthesized through a series of chemical reactions starting from piperazine and 3-nitrobenzenesulfonyl chloride. The reaction involves the substitution of the chlorine atom in the sulfonyl chloride with the piperazine nitrogen, followed by the nitration of the phenyl ring with nitric acid. The final product is obtained by the reaction of the nitrophenylsulfonyl piperazine with phenylsulfonyl chloride.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c20-19(21)14-5-4-8-16(13-14)27(24,25)18-11-9-17(10-12-18)26(22,23)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXKZKRGALLTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)
![4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6063290.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B6063327.png)
![ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6063332.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)

![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)
